1-methyl-1H-pyrazolo[3,4-b]quinoline
Overview
Description
1-methyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a member of the pyrazoloquinoline family, which is known for its diverse biological activities, such as anticancer, antiviral, and anti-inflammatory properties. In
Scientific Research Applications
Synthesis and Properties :
- A review summarizing over 100 years of research on the synthesis and the properties of 1H-pyrazolo[3,4-b]quinolines, including methods like Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others. It also highlights their potential as fluorescent sensors and biologically active compounds (Danel et al., 2022).
Optical Absorption and Quantum-Chemical Simulations :
- Study on the optical absorption and quantum-chemical simulations of 1H-pyrazolo[3,4-b]quinoline derivatives, revealing changes in absorption spectra due to different substitutions (Koścień et al., 2003).
Pharmacological Assessment :
- Synthesis and pharmacological assessment of pyrazolo[3,4-b]quinoline derivatives, with a focus on their inhibition of acetylcholinesterase and potential neuroprotective properties (Silva et al., 2011).
Catalyst-Free Synthesis Under Green Conditions :
- A protocol for the eco-friendly, microwave-assisted synthesis of pyrazolo-[3,4-b]-quinolines, emphasizing operational simplicity and high yields (Khumalo et al., 2019).
Antimicrobial and Kinase Inhibitory Activities :
- Investigation into the antimicrobial and kinase inhibitory activities of 3-amino-1H-pyrazolo[3,4-b]quinolines, showing significant effects on bacterial serine/threonine protein kinases (Lapa et al., 2013).
Organic Light Emitting Diodes (OLEDs) Applications :
- Development of 1H-pyrazolo[3,4-b]quinolines as luminophores for electroluminescent devices, demonstrating their potential in OLEDs (Danel et al., 2015).
properties
IUPAC Name |
1-methylpyrazolo[3,4-b]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-14-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTVRQZLQIOOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=CC=CC=C3C=C2C=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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